3-bromo-6-(difluoromethoxy)-2-methylpyridine
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Overview
Description
3-bromo-6-(difluoromethoxy)-2-methylpyridine is an organic compound that belongs to the class of halopyridines. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-6-(difluoromethoxy)-2-methylpyridine may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-(difluoromethoxy)-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The bromine atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
3-bromo-6-(difluoromethoxy)-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-bromo-6-(difluoromethoxy)-2-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The methyl group can also affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-(difluoromethoxy)-2-fluorophenyl(methyl)sulfane
- 3-bromo-6-chloro-2-(difluoromethoxy)pyridine
- 2-bromo-6-fluoro-3-methoxyphenylboronic acid
Uniqueness
3-bromo-6-(difluoromethoxy)-2-methylpyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both bromine and difluoromethoxy groups provides distinct reactivity and binding properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1332886-01-7 |
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Molecular Formula |
C7H6BrF2NO |
Molecular Weight |
238.03 g/mol |
IUPAC Name |
3-bromo-6-(difluoromethoxy)-2-methylpyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-5(8)2-3-6(11-4)12-7(9)10/h2-3,7H,1H3 |
InChI Key |
QSDJDZPHSSWEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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